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Compound of Interest

Compound Name: 4-Fluorophenoxyacetic acid

Cat. No.: B1294924 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-
Fluorophenoxyacetic acid, a compound of interest in various chemical and pharmaceutical

research fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format. This

document also outlines the typical experimental protocols for obtaining such spectra, offering a

foundational understanding for researchers.

Chemical Structure and Properties
IUPAC Name: 2-(4-fluorophenoxy)acetic acid

CAS Number: 405-79-8[1][2]

Molecular Formula: C₈H₇FO₃[1][2]

Molecular Weight: 170.14 g/mol [1][2]

Appearance: White to light beige crystalline powder

Melting Point: 104-104.5 °C
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The following tables summarize the key spectroscopic data obtained from established spectral

databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

Data not available in

search results

Data not available in

search results

Data not available in

search results
Aromatic Protons

Data not available in

search results

Data not available in

search results

Data not available in

search results

Methylene Protons (-

CH₂-)

Data not available in

search results

Data not available in

search results

Data not available in

search results

Carboxylic Acid

Proton (-COOH)

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppm Assignment

Data not available in search results Carbonyl Carbon (-C=O)

Data not available in search results Aromatic Carbon bonded to Oxygen

Data not available in search results Aromatic Carbon bonded to Fluorine

Data not available in search results Aromatic Carbons

Data not available in search results Methylene Carbon (-CH₂-)

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Intensity Assignment

Data not available in search

results
Broad O-H stretch (Carboxylic Acid)

Data not available in search

results
Strong C=O stretch (Carboxylic Acid)

Data not available in search

results
Medium C-O stretch (Ether)

Data not available in search

results
Medium C-F stretch

Data not available in search

results
Medium Aromatic C-H stretch

Data not available in search

results
Strong Aromatic C=C stretch

Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrum

m/z Relative Intensity (%) Assignment

170
Data not available in search

results
[M]⁺ (Molecular Ion)

112
Data not available in search

results
[M - COOH - H]⁺

Other significant peaks
Data not available in search

results
Fragment Ions

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of a solid

organic compound like 4-Fluorophenoxyacetic acid.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of

the molecule.

Materials and Instruments:

4-Fluorophenoxyacetic acid sample (5-25 mg for ¹H, 50-100 mg for ¹³C)[3]

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)[4]

NMR spectrometer (e.g., 300 or 500 MHz)

NMR tubes

Pipettes and vials

Procedure:

Sample Preparation: Accurately weigh the 4-Fluorophenoxyacetic acid sample and

dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.[3]

Transfer to NMR Tube: Filter the solution through a small plug of glass wool in a Pasteur

pipette directly into a clean NMR tube to remove any particulate matter.

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert

it into the magnet.

Locking and Shimming: The instrument's software is used to "lock" onto the deuterium signal

of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then

optimized through a process called "shimming" to obtain sharp spectral lines.

Acquisition of ¹H NMR Spectrum:

Set the appropriate spectral parameters, including the number of scans, pulse width, and

acquisition time.

Acquire the Free Induction Decay (FID) signal.
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The FID is then Fourier transformed by the software to generate the ¹H NMR spectrum.

Acquisition of ¹³C NMR Spectrum:

Switch the spectrometer to the ¹³C nucleus frequency.

Set the appropriate spectral parameters. Due to the low natural abundance of ¹³C, a larger

number of scans and a longer acquisition time are typically required compared to ¹H NMR.

[5]

Broadband proton decoupling is commonly used to simplify the spectrum by removing C-H

coupling, resulting in a single peak for each unique carbon atom.[5]

Acquire and process the FID to obtain the ¹³C NMR spectrum.

Data Processing: Process the spectra using the spectrometer's software. This includes

phase correction, baseline correction, and referencing the chemical shifts to an internal

standard (e.g., Tetramethylsilane, TMS, at 0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the

absorption of infrared radiation.

Materials and Instruments:

4-Fluorophenoxyacetic acid sample

FT-IR spectrometer with a suitable sampling accessory (e.g., Attenuated Total Reflectance -

ATR)

Spatula

Procedure (using ATR accessory):

Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This

will be subtracted from the sample spectrum to remove interferences from the instrument

and the atmosphere.
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Sample Application: Place a small amount of the solid 4-Fluorophenoxyacetic acid sample

directly onto the ATR crystal.

Apply Pressure: Use the pressure arm of the ATR accessory to ensure good contact

between the sample and the crystal.

Sample Spectrum Acquisition: Acquire the FT-IR spectrum of the sample. The instrument

measures the infrared radiation that is absorbed by the sample.

Data Processing: The software automatically subtracts the background spectrum from the

sample spectrum to produce the final infrared spectrum. The x-axis is typically represented in

wavenumbers (cm⁻¹) and the y-axis as percent transmittance or absorbance.

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a

soft cloth to remove all traces of the sample.

Electron Ionization Mass Spectrometry (EI-MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid

in its identification and structural elucidation.

Materials and Instruments:

4-Fluorophenoxyacetic acid sample

Mass spectrometer with an Electron Ionization (EI) source

Direct insertion probe or Gas Chromatograph (GC) inlet system

Procedure (using a direct insertion probe):

Sample Preparation: Place a small amount of the solid sample into a capillary tube or onto

the tip of the direct insertion probe.

Introduction into the Mass Spectrometer: Insert the probe into the high-vacuum source of the

mass spectrometer.

Vaporization: Gently heat the probe to vaporize the sample into the ion source.
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Ionization: The vaporized molecules are bombarded with a high-energy electron beam

(typically 70 eV).[6] This causes the molecules to ionize, forming a molecular ion ([M]⁺), and

to fragment into smaller, charged ions.

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a

quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge

ratio (m/z).

Detection: A detector records the abundance of each ion at a specific m/z value.

Data Acquisition: The instrument's software records and displays the mass spectrum, which

is a plot of relative ion intensity versus m/z.

Data Analysis: The peak with the highest m/z value often corresponds to the molecular ion,

providing the molecular weight of the compound. The fragmentation pattern provides

valuable information about the structure of the molecule.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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General Workflow for Spectroscopic Analysis
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Caption: A flowchart illustrating the general workflow of spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1294924?utm_src=pdf-custom-synthesis
https://webbook.nist.gov/cgi/inchi/InChI=1S/C8H7FO3/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2,(H,10,11)
https://pubchem.ncbi.nlm.nih.gov/compound/4-Fluorophenoxyacetic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/4-Fluorophenoxyacetic-acid
https://www.cif.iastate.edu/nmr/nmr-tutorials/sample-preparation
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_with_a_Biological_Emphasis_v2.0_(Soderberg)/05%3A_Structure_Determination_Part_II_-_Nuclear_Magnetic_Resonance_Spectroscopy/5.04%3A_The_1H-NMR_experiment
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/13%3A_Structure_Determination_-_Nuclear_Magnetic_Resonance_Spectroscopy/13.10%3A_Characteristics_of_C_NMR_Spectroscopy
https://bitesizebio.com/82650/ionization-methods-mass-spec/
https://www.benchchem.com/product/b1294924#spectroscopic-data-of-4-fluorophenoxyacetic-acid-nmr-ir-mass-spec
https://www.benchchem.com/product/b1294924#spectroscopic-data-of-4-fluorophenoxyacetic-acid-nmr-ir-mass-spec
https://www.benchchem.com/product/b1294924#spectroscopic-data-of-4-fluorophenoxyacetic-acid-nmr-ir-mass-spec
https://www.benchchem.com/product/b1294924#spectroscopic-data-of-4-fluorophenoxyacetic-acid-nmr-ir-mass-spec
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1294924?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294924?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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